molecular formula C9H12N2O B8812468 N'-(4-Methylphenyl)acetohydrazide CAS No. 61700-79-6

N'-(4-Methylphenyl)acetohydrazide

Cat. No.: B8812468
CAS No.: 61700-79-6
M. Wt: 164.20 g/mol
InChI Key: CXXPSOUBODTKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Methylphenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

N'-(4-Methylphenyl)acetohydrazide is often synthesized through condensation reactions involving acetohydrazide and appropriate aldehydes or ketones. This compound can serve as a precursor for various derivatives that exhibit enhanced biological activities. For instance, it can be reacted with different electrophiles to form hydrazone derivatives, which have been shown to possess significant pharmacological properties.

Table 1: Synthesis Pathways for this compound Derivatives

Reaction TypeReactantsProductsNotes
CondensationAcetohydrazide + AldehydeHydrazone derivativeEnhances biological activity
OxidationThis compoundN-Oxide metabolitesPotential for metabolic studies
ComplexationTransition metals + HydrazidesMetal complexesInvestigated for catalytic properties

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. For example, derivatives of acetohydrazides have shown promising results in inhibiting the growth of various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human glioblastoma and breast cancer cell lines, outperforming standard chemotherapeutic agents .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively.

  • Research Findings : Studies have shown that it exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

Pharmacological Applications

The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities. Its derivatives are being explored for:

  • Anti-inflammatory Effects : Some studies suggest that certain modifications to the hydrazide structure may enhance anti-inflammatory properties.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Future Directions in Research

The ongoing research into this compound focuses on:

  • Development of Novel Derivatives : Exploring new synthetic routes to develop derivatives with improved efficacy and reduced side effects.
  • Mechanistic Studies : Understanding the detailed mechanisms by which these compounds exert their biological effects.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and effectiveness of promising candidates derived from this compound in humans.

Chemical Reactions Analysis

Condensation Reactions

N'-(4-Methylphenyl)acetohydrazide undergoes condensation reactions with carbonyl compounds (e.g., benzaldehydes) to form Schiff bases. This reaction is typically performed in ethanol under reflux conditions. Key steps include:

  • Reaction with benzaldehyde derivatives : Stirring the compound with aldehyde derivatives in ethanol at room temperature yields substituted benzylidene derivatives. The reaction mixture is concentrated, and the product is precipitated as a solid .

  • Spectroscopic characterization : The resulting compounds exhibit distinct NMR and IR signatures. For example, the hydrazone derivative (E)-N'-(4-Methoxybenzylidene)-2-p-tolylacetohydrazide shows a singlet at δ 11.33 ppm (NH proton) and IR bands at 1722 cm⁻¹ (C=O) and 1669 cm⁻¹ (cyclic amide) .

Table 1: Condensation Reaction Conditions and Products

ReagentReaction ConditionsProduct TypeKey Spectroscopic Data
BenzaldehydeEthanol, RT, 1 hSchiff basesIR: 1722 cm⁻¹ (C=O), 1669 cm⁻¹ (C=O cyclic amide)
Phenyl isocyanateBoiling benzeneN-phenyl amino carbonyl derivatives¹H NMR: Singlet at δ 6.0 ppm (NHNHCO protons)

Oxidation Reactions

The compound undergoes oxidation to form N-oxides , particularly via m-chloroperbenzoic acid (m-CPBA) in acetone. This reaction requires precise control:

  • Mechanism : Dropwise addition of m-CPBA in cold conditions (0–5°C) followed by stirring in the dark for 30 days. The N-oxide is unstable in methanolic solutions but can be confirmed via LC-MS .

  • Biological relevance : Oxidation products are metabolites in enzymatic studies, indicating potential bioactivity pathways .

Table 2: Oxidation Reaction Details

Oxidizing AgentConditionsProductAnalysis Method
m-CPBAAcetone, 0–5°C, darkN'-oxideLC-MS (m/z 304 for [M-1])

Hydrolysis

Hydrolysis of this compound derivatives (e.g., hydrazones) yields hydrazides and aldehydes . For example, enzymatic hydrolysis in microsomal systems produces:

  • Hydrazide : The parent compound.

  • Aldehydes : Corresponding aromatic aldehydes (e.g., 4-fluorobenzaldehyde) .

  • Conditions : Requires microsomal enzymes and cofactors (e.g., NADPH) .

Table 3: Hydrolysis Products and Conditions

Starting MaterialReaction ConditionsProducts
HydrazonesMicrosomes, NADPHHydrazide + aldehyde

Substitution and Cyclocondensation

The compound participates in substitution reactions and cyclocondensations :

  • Reaction with acetyl acetone : Fusion at 160°C yields cyclic amide derivatives. IR spectra confirm C=O stretches at 1722 cm⁻¹ and 1669 cm⁻¹ .

  • Reaction with phenyl isocyanate : Forms N-phenyl amino carbonyl derivatives, characterized by NH proton singlets in NMR .

Table 4: Cyclocondensation and Substitution Data

ReagentReaction ConditionsProductKey IR/NMR Data
Acetyl acetoneFusion (160°C)Cyclic amidesIR: 1669 cm⁻¹ (C=O cyclic amide)
Phenyl isocyanateBoiling benzeneN-phenyl derivatives¹H NMR: δ 6.0 ppm (NHNHCO)

Analytical Characterization

Spectroscopic methods are critical for verifying reaction outcomes:

  • ¹H NMR : Proton environments are resolved, e.g., δ 2.25 ppm (CH₃) and δ 11.33 ppm (NH) in Schiff bases .

  • IR : Key absorptions include NH stretches (~3323 cm⁻¹) and C=O stretches (~1722 cm⁻¹) .

  • Mass Spectrometry : LC-MS confirms molecular ions (e.g., [M-1] at m/z 304 for N-oxides) .

Table 5: Spectroscopic Data for Reaction Products

CompoundIR Peaks (cm⁻¹)¹H NMR DataMass Data
Schiff base (4a)1722 (C=O), 1669 (C=O cyclic amide)δ 11.33 (NH), δ 2.25 (CH₃) [M+1] = 314
N-oxide[M-1] = 304

Biological Relevance

Properties

CAS No.

61700-79-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-(4-methylphenyl)acetohydrazide

InChI

InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12)

InChI Key

CXXPSOUBODTKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

104.8 g of 1-(4-methylphenyl)hydrazine hydrochloride are suspended in 525 ml of isopropyl acetate, a solution of 104.8 g of potassium carbonate in 300 ml of water is added and then the mixture is stirred until the solid has disappeared. 77.4 g of acetic anhydride are added while maintaining the temperature below 20° C. and then the mixture is left stirring at 20° C. A precipitate is observed to form, which precipitate disappears when the mixture is heated at approximately 55-60° C. The organic phase is washed twice with 200 ml of water and is then cooled at 0-5° C. overnight. The product formed is recovered by filtration and is then washed twice with 100 ml of MTBE.
Quantity
104.8 g
Type
reactant
Reaction Step One
Quantity
104.8 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
77.4 g
Type
reactant
Reaction Step Three
Quantity
525 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.